

In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B562255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: **Methyl 5-amino-6-bromopyrazine-2-carboxylate**

CAS Number: 1076198-49-6

Molecular Formula: C₆H₆BrN₃O₂

Molecular Weight: 232.03 g/mol

This guide provides a comprehensive overview of **Methyl 5-amino-6-bromopyrazine-2-carboxylate**, a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds. [1] The strategic placement of amino, bromo, and methyl carboxylate groups on the pyrazine core makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.

Synonyms

This compound is also known by several other names in chemical literature and databases:

- Methyl 2-amino-3-bromopyrazine-5-carboxylate

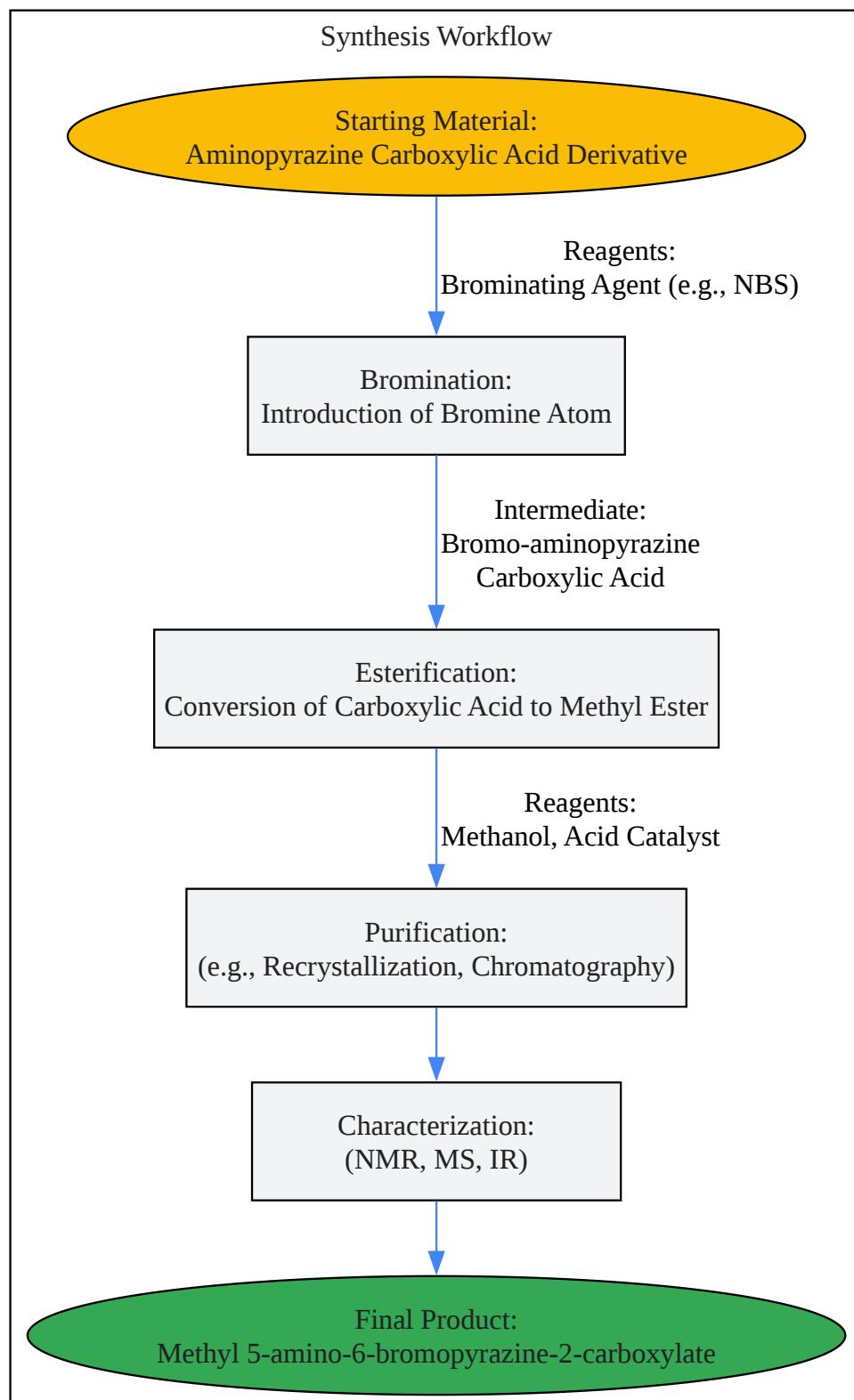
- Methyl 5-amino-6-bromo-2-pyrazinecarboxylate
- 5-Amino-6-bromo-2-pyrazinecarboxylic acid methyl ester
- 5-Amino-6-bromopyrazine-2-carboxylic acid methyl ester

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for **Methyl 5-amino-6-bromopyrazine-2-carboxylate** is presented below. This information is critical for its identification, purification, and use in synthetic applications.

Property	Value	Source
Molecular Weight	232.03 g/mol	PubChem[2]
Exact Mass	230.96434 Da	PubChem[2]
Appearance	White solid (expected)	ChemBK[1]
Solubility	Soluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water.	ChemBK[1]
Melting Point	Expected in the range of 100-120°C (no detailed records).	ChemBK[1]
XLogP3	0.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not readily available in the public domain but are typically generated for characterization upon synthesis.


Synthesis and Experimental Protocols

The synthesis of **Methyl 5-amino-6-bromopyrazine-2-carboxylate** typically involves a multi-step reaction sequence.^[1] While a specific detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be derived from established methods for preparing substituted aminopyrazine derivatives.^[3]

General Synthetic Strategy

The most common route to N-substituted 3-aminopyrazine-2-carboxamides starts from 3-aminopyrazine-2-carboxylic acid.^[3] A plausible pathway for the synthesis of the target compound would likely involve the bromination of a suitable aminopyrazine precursor followed by esterification.

A generalized experimental workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Methyl 5-amino-6-bromopyrazine-2-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar compounds. [3] Optimization of reaction conditions, solvents, and purification methods would be necessary.

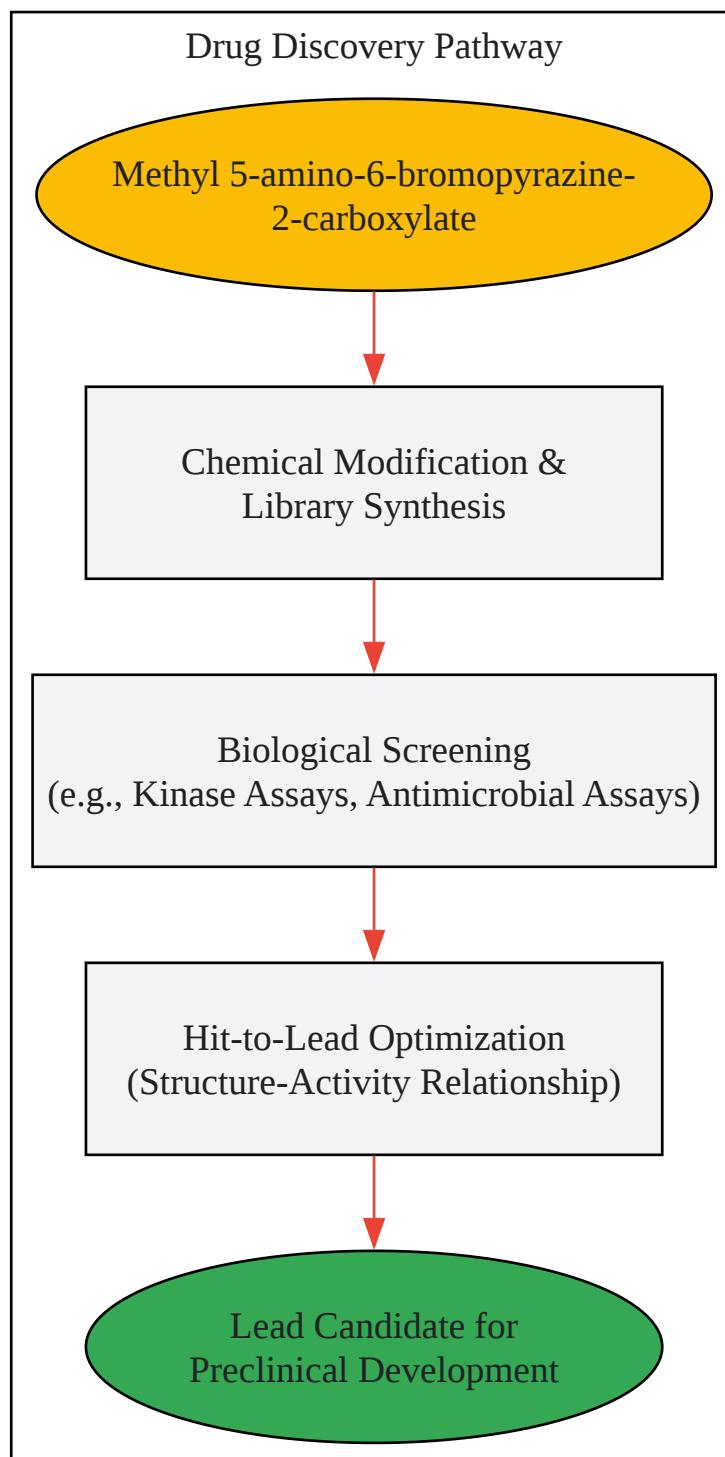
Step 1: Bromination of a suitable aminopyrazine-2-carboxylic acid precursor.

- Dissolve the starting aminopyrazine-2-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., room temperature or slightly elevated).
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and isolate the crude brominated product.

Step 2: Esterification to **Methyl 5-amino-6-bromopyrazine-2-carboxylate**.

- Suspend the crude 5-amino-6-bromopyrazine-2-carboxylic acid in methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture and neutralize the acid.
- Extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the residue by recrystallization or column chromatography to yield the final product.

Biological Activity and Potential Applications


While specific biological data for **Methyl 5-amino-6-bromopyrazine-2-carboxylate** is limited, the pyrazine scaffold is a well-established pharmacophore with a broad range of biological activities. Pyrazine derivatives have been investigated for their potential as:

- Anticancer Agents: Many pyrazine-containing molecules exhibit antiproliferative and antimigration activities.
- Antimicrobial Agents: Substituted aminopyrazines have shown activity against various bacterial and fungal strains, including *Mycobacterium tuberculosis*.^[3]
- Kinase Inhibitors: The 2-aminopyrazine core is present in several kinase inhibitors that have entered clinical trials.^[1]
- Antiviral Agents: The pyrazine ring is a core component of antiviral drugs like Favipiravir.

Methyl 5-amino-6-bromopyrazine-2-carboxylate serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in these areas.^[4] Its functional groups allow for further chemical modifications to explore structure-activity relationships.

Logical Relationship in Drug Discovery

The utility of this compound in a drug discovery program can be visualized as a logical progression from a basic chemical entity to a potential therapeutic agent.

[Click to download full resolution via product page](#)

Caption: Logical progression from a chemical building block to a lead candidate in drug discovery.

Safety Information

Based on GHS classification, **Methyl 5-amino-6-bromopyrazine-2-carboxylate** is considered hazardous.^[2] Appropriate safety precautions should be taken when handling this compound.

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b562255#methyl-5-amino-6-bromopyrazine-2-carboxylate-cas-number-and-synonyms\]](https://www.benchchem.com/product/b562255#methyl-5-amino-6-bromopyrazine-2-carboxylate-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com